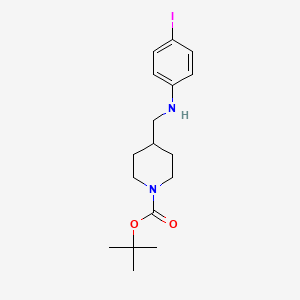
tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an iodophenyl group, and a piperidine ring. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
The synthesis of tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the iodophenyl group: The iodophenyl group can be introduced through an iodination reaction using reagents such as iodine and a suitable oxidizing agent.
Attachment of the tert-butyl group: The tert-butyl group can be introduced through a tert-butylation reaction using tert-butyl chloride and a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
Análisis De Reacciones Químicas
tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation reactions: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction reactions: The compound can be reduced to form corresponding reduced products.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Material science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological research: The compound is used in studies involving biological systems, including enzyme inhibition and receptor binding studies.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
tert-Butyl 4-(((4-iodophenyl)amino)methyl)piperidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound lacks the iodine atom and has different reactivity and applications.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has an aminomethyl group instead of an iodophenyl group, leading to different chemical properties and applications.
Propiedades
Fórmula molecular |
C17H25IN2O2 |
|---|---|
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-iodoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25IN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3 |
Clave InChI |
ZJDIVFBFYVYSMH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


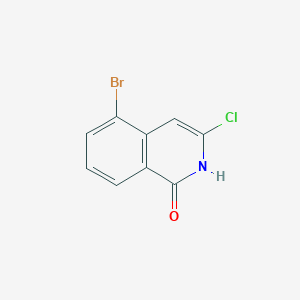
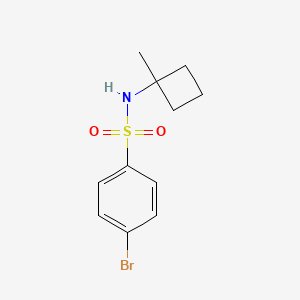
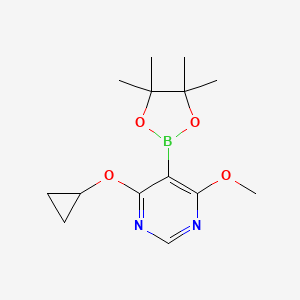


![7-Bromo-4-chloro-2-methyl-imidazo[2,1-f][1,2,4]triazine](/img/structure/B13918870.png)
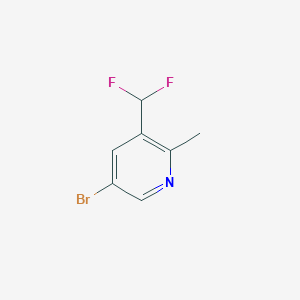
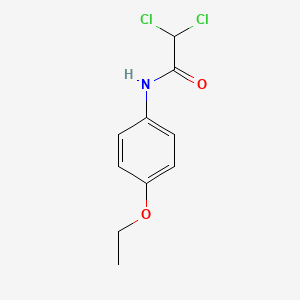

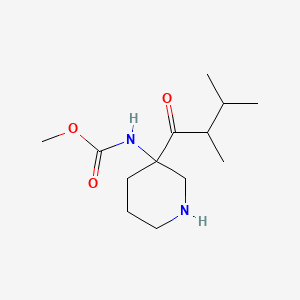
![Benzyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13918902.png)
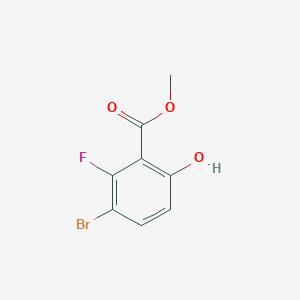
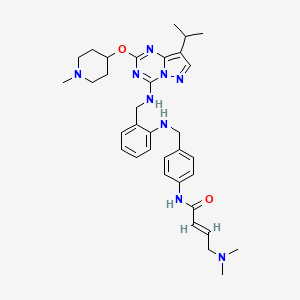
![3-Bromo-5,6-difluorobenzo[b]thiophene](/img/structure/B13918911.png)
